
6-(Difluoromethyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-9H-purin-2-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of purine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper or silver salts to facilitate the reaction .
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-9H-purin-2-amine may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
6-(Difluoromethyl)-9H-purin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also interfere with nucleic acid synthesis and function, leading to its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-9H-purin-2-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
6-Chloro-9H-purin-2-amine: Contains a chlorine atom instead of a difluoromethyl group.
6-Trifluoromethyl-9H-purin-2-amine: Similar but with a trifluoromethyl group.
Uniqueness
6-(Difluoromethyl)-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H5F2N5 |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
6-(difluoromethyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H5F2N5/c7-4(8)2-3-5(11-1-10-3)13-6(9)12-2/h1,4H,(H3,9,10,11,12,13) |
InChI Key |
OFHYBNIXPAYEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


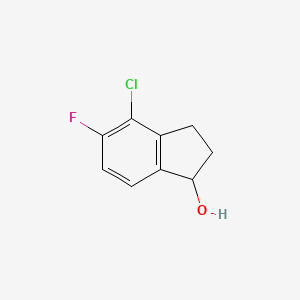
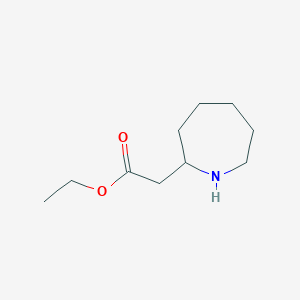
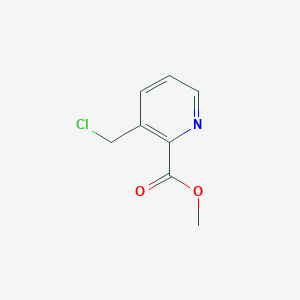
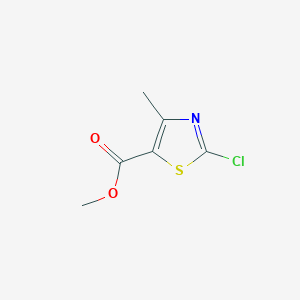
![Isoxazolo[5,4-b]quinolin-3-amine](/img/structure/B11907268.png)
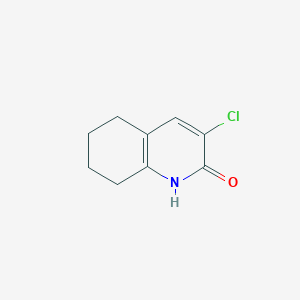
![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)

![Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)
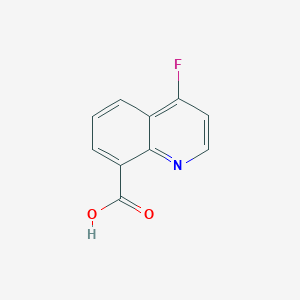

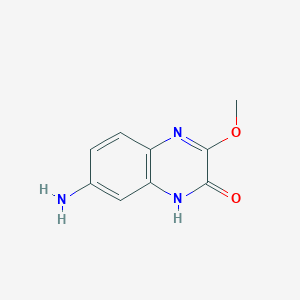

![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)
